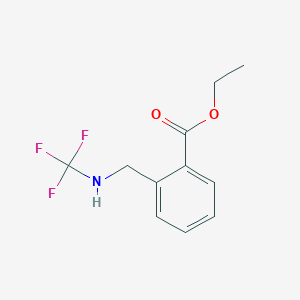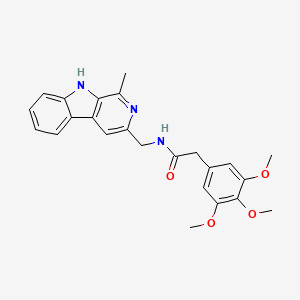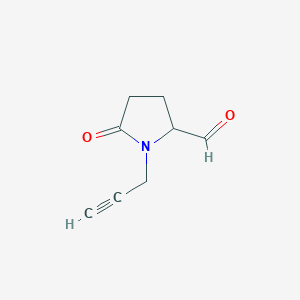
4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methylpyrimidine and 4-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-(trifluoromethyl)benzyl chloride reacts with 4-chloro-6-methylpyrimidine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the methyl group can produce a carboxylated pyrimidine.
科学的研究の応用
4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active pyrimidines.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 4-Chloro-6-methyl-5-(4-fluorobenzyl)pyrimidine
- 4-Chloro-6-methyl-5-(4-methylbenzyl)pyrimidine
- 4-Chloro-6-methyl-5-(4-chlorobenzyl)pyrimidine
Uniqueness
4-Chloro-6-methyl-5-(4-(trifluoromethyl)benzyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These properties make it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H10ClF3N2 |
|---|---|
分子量 |
286.68 g/mol |
IUPAC名 |
4-chloro-6-methyl-5-[[4-(trifluoromethyl)phenyl]methyl]pyrimidine |
InChI |
InChI=1S/C13H10ClF3N2/c1-8-11(12(14)19-7-18-8)6-9-2-4-10(5-3-9)13(15,16)17/h2-5,7H,6H2,1H3 |
InChIキー |
NVWKKMGBKJIKSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=N1)Cl)CC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)




![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)


